molecular formula C12H16ClFO2 B026495 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene CAS No. 57390-39-3

1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene

Cat. No. B026495
Key on ui cas rn: 57390-39-3
M. Wt: 246.7 g/mol
InChI Key: STABNEURAMXABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04086234

Procedure details

4.87 Parts of 4-(4-chlorophenyl)piperidin-4-ol, 1.91 parts of potassium iodide and 25 parts of deionized water is stirred together and gently warmed under a nitrogen atmosphere. Then, 2.75 parts of potassium bicarbonate and 6.17 parts of 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane is added and the mixture is heated to reflux. After heating for 4.5 hours, the reaction mixture is allowed to cool to room temperature and 55 parts of toluene is added. The aqueous and organic layers are separated, and the aqueous layer discarded. 5.1 Parts of methanol is added to the organic layer. Then, 2.5 parts of concentrated hydrochloric acid is added with vigorous stirring. The resulting precipitate is cooled to about 25° C., filtered, washed twice with 22 parts by volume portions of a 10:9:1 mixture of acetone-toluene-methanol, and twice with 20 parts by volume portions of a 10:1 mixture of acetone-methanol. After air-drying, the product, 4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4' -fluorobutyrophenone hydrochloride, melts at about 227°-229° C. and is obtained in 80.1% yield. This compound is the hydrochloride salt of the product of Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:14])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[I-].[K+].C(=O)(O)[O-].[K+].C[O:23][C:24](OC)([C:29]1[CH:34]=[CH:33][C:32]([F:35])=[CH:31][CH:30]=1)[CH2:25][CH2:26][CH2:27]Cl>C1(C)C=CC=CC=1.O>[ClH:1].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:14])[CH2:9][CH2:10][N:11]([CH2:27][CH2:26][CH2:25][C:24]([C:29]3[CH:30]=[CH:31][C:32]([F:35])=[CH:33][CH:34]=3)=[O:23])[CH2:12][CH2:13]2)=[CH:4][CH:3]=1 |f:1.2,3.4,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCNCC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCCl)(C1=CC=C(C=C1)F)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gently warmed under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 4.5 hours
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
The aqueous and organic layers are separated
ADDITION
Type
ADDITION
Details
5.1 Parts of methanol is added to the organic layer
ADDITION
Type
ADDITION
Details
Then, 2.5 parts of concentrated hydrochloric acid is added with vigorous stirring
TEMPERATURE
Type
TEMPERATURE
Details
The resulting precipitate is cooled to about 25° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed twice with 22 parts by volume portions of a 10:9:1 mixture of acetone-toluene-methanol
ADDITION
Type
ADDITION
Details
twice with 20 parts by volume portions of a 10:1 mixture of acetone-methanol
CUSTOM
Type
CUSTOM
Details
After air-drying

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=C1)C1(CCN(CC1)CCCC(=O)C1=CC=C(C=C1)F)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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